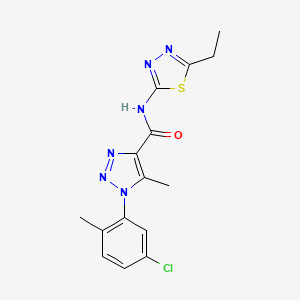
1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 32.6 μg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 32.6 |
| Compound C | Pseudomonas aeruginosa | 47.5 |
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have reported that thiadiazole derivatives can inhibit fungal growth effectively against strains like Candida albicans and Aspergillus niger. The MIC values for these activities are often in the range of 12.5 to 25 μg/mL .
Anticancer Activity
Significant attention has been given to the anticancer potential of compounds featuring the triazole and thiadiazole structures. For example, derivatives have been tested against a panel of human cancer cell lines with promising results. One study highlighted a compound with an IC50 value of 1.47 μM against breast cancer cell lines .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | Breast Cancer | 1.47 |
| Compound E | Lung Cancer | 2.30 |
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes through multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds with triazole rings have been shown to inhibit DNA synthesis in pathogenic microorganisms.
- Disruption of Cell Membrane Integrity : The hydrophobic interactions of thiadiazole derivatives can disrupt microbial cell membranes, leading to cell lysis.
Case Studies
Several studies have explored the biological activity of compounds similar to This compound :
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinically relevant strains and found that chlorinated derivatives exhibited superior activity compared to non-chlorinated counterparts .
- Anticancer Screening : Another research focused on a series of triazole-thiadiazole hybrids which demonstrated potent anticancer activity across various cancer cell lines, suggesting that structural modifications could enhance efficacy .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)11-7-10(16)6-5-8(11)2/h5-7H,4H2,1-3H3,(H,17,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUMDQBMHFKYCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














